

# Measuring the Potency of Deucravacitinib: Cell-Based Application Notes and Protocols

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## Compound of Interest

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## Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.<sup>[1][2]</sup> Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2.<sup>[2][3]</sup> This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.<sup>[2][3][4]</sup> TYK2 is a key mediator of signaling pathways for pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).<sup>[1][5][6]</sup> By inhibiting TYK2, Deucravacitinib effectively downregulates these critical inflammatory cascades, making it a promising therapeutic agent for various immune-mediated diseases, including psoriasis.<sup>[1][3]</sup>

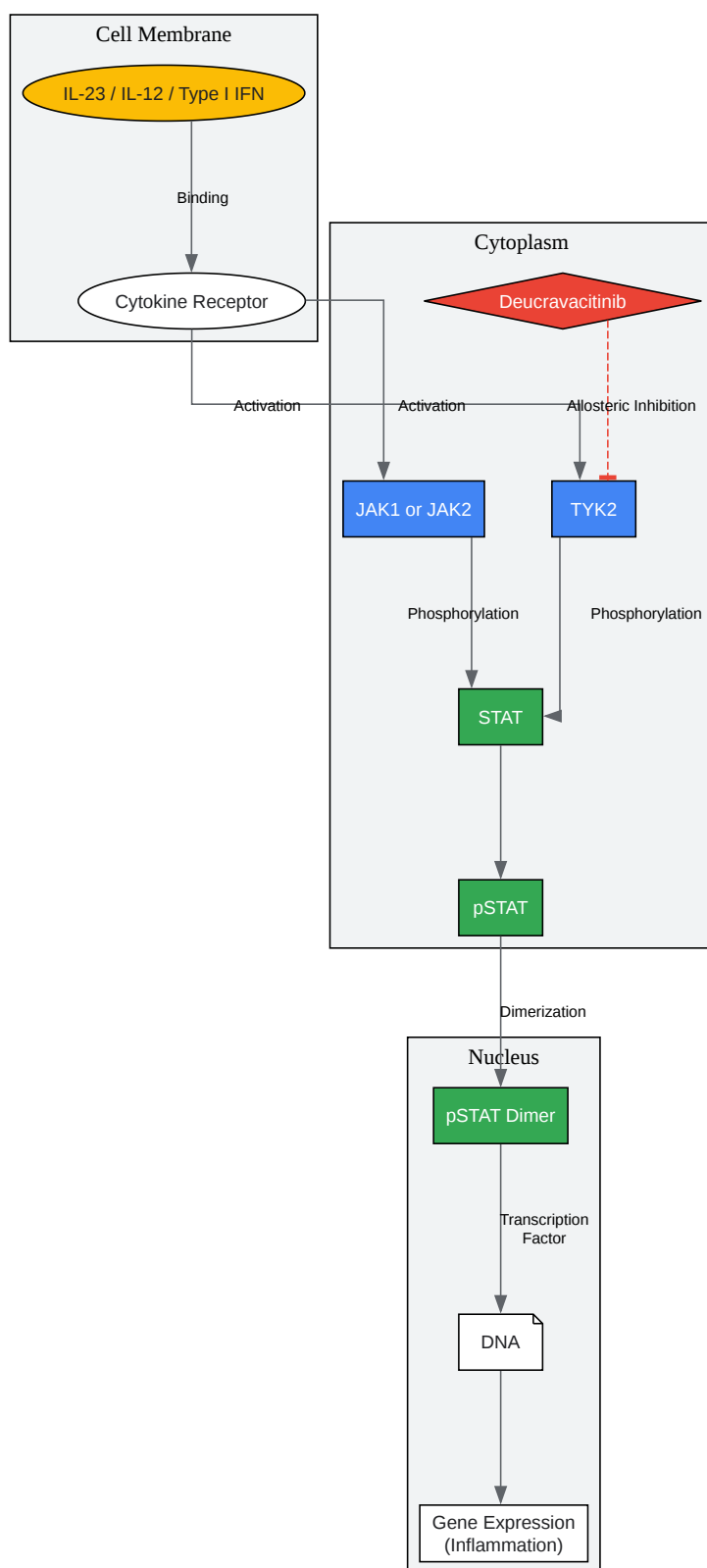
These application notes provide detailed protocols for three key cell-based assays to determine the potency of Deucravacitinib by measuring its impact on TYK2-mediated signaling pathways.

## Deucravacitinib Potency Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values for Deucravacitinib in various cell-based assays.

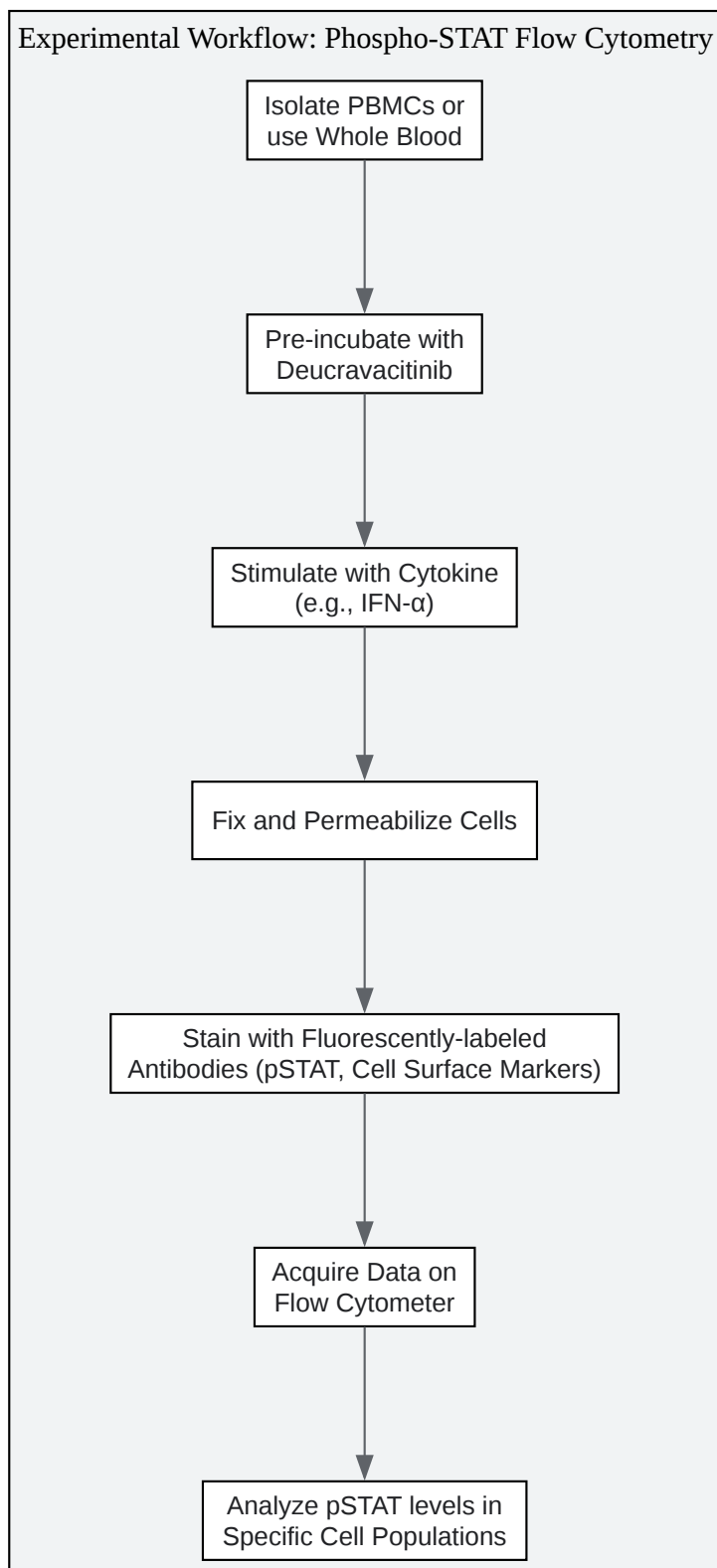
Assay Type	Cell Type	Stimulant	Measured Endpoint	Deucravacitinib IC50 (nM)
STAT3 Phosphorylation	Kit225 T-cells	IL-23	pSTAT3	2 - 19 <sup>[4]</sup>
STAT1/2 Phosphorylation	Human PBMCs	IFN- $\alpha$	pSTAT1/pSTAT2	2 - 19 <sup>[4]</sup>
IFN- $\gamma$ Production	Human Whole Blood	IL-12	IFN- $\gamma$	2 - 19 <sup>[4]</sup>
IFN- $\alpha$ -induced pSTAT2	Human T cells (CD3+)	IFN- $\alpha$	pSTAT2	~5 <sup>[7]</sup>
IFN- $\alpha$ -induced pSTAT2	Human B cells (CD19+)	IFN- $\alpha$	pSTAT2	~10 <sup>[7]</sup>
IFN- $\alpha$ -induced pSTAT2	Human Monocytes (CD14+)	IFN- $\alpha$	pSTAT2	~15 <sup>[7]</sup>
Reporter Gene Assay	T-cells	IFN- $\alpha$	Luciferase Activity	2 - 14 <sup>[8]</sup>

## Signaling Pathway and Experimental Workflow Diagrams



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**Figure 1:** Deucravacitinib Mechanism of Action in the JAK-STAT Pathway.



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**Figure 2:** Workflow for Phospho-STAT Flow Cytometry Assay.

## Experimental Protocols

### IL-23-Induced STAT3 Phosphorylation Assay in Kit225 T-cells

This assay measures the ability of Deucravacitinib to inhibit IL-23-induced phosphorylation of STAT3 in the human T-cell line Kit225.

#### Materials:

- Kit225 T-cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
- Recombinant Human IL-23
- Deucravacitinib
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% ice-cold methanol)
- Staining Buffer (e.g., PBS with 2% FBS)
- Fluorescently-conjugated anti-phospho-STAT3 (pY705) antibody
- Flow cytometer

#### Protocol:

- **Cell Culture:** Maintain Kit225 T-cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.
- **Cell Seeding:** Seed Kit225 cells in a 96-well U-bottom plate at a density of  $2 \times 10^5$  cells per well.

- **Compound Incubation:** Prepare serial dilutions of Deucravacitinib in culture medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
- **Cytokine Stimulation:** Add recombinant human IL-23 to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 20-30 minutes at 37°C.[\[9\]](#)  
[\[10\]](#)[\[11\]](#)
- **Fixation:** Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer to each well. Incubate for 10-15 minutes at room temperature.
- **Permeabilization:** Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
- **Staining:** Wash the cells twice with Staining Buffer. Resuspend the cells in Staining Buffer containing the fluorescently-conjugated anti-phospho-STAT3 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
- **Data Acquisition:** Wash the cells once with Staining Buffer and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal.
- **Data Analysis:** Gate on the live cell population and determine the median fluorescence intensity (MFI) of the phospho-STAT3 signal for each condition. Calculate the percent inhibition of STAT3 phosphorylation for each Deucravacitinib concentration relative to the vehicle-treated, IL-23-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## IFN- $\alpha$ -Induced STAT1/2 Phosphorylation Assay in Human PBMCs

This assay assesses the potency of Deucravacitinib in inhibiting Type I IFN signaling in primary human immune cells.

### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

- RPMI-1640 medium supplemented with 10% FBS
- Recombinant Human IFN- $\alpha$
- Deucravacitinib
- Fixation and Permeabilization buffers (as described in Protocol 1)
- Staining Buffer
- Fluorescently-conjugated antibodies: anti-phospho-STAT1 (pY701), anti-phospho-STAT2 (pY690), and cell surface markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells, anti-CD14 for monocytes).
- Flow cytometer

Protocol:

- PBMC Preparation: If using cryopreserved PBMCs, thaw them rapidly and wash with warm medium. Resuspend the cells in RPMI-1640 with 10% FBS.
- Cell Seeding: Seed PBMCs in a 96-well U-bottom plate at a density of  $5 \times 10^5$  cells per well.
- Compound Incubation: Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control.
- Cytokine Stimulation: Stimulate the cells with recombinant human IFN- $\alpha$  at a final concentration of 1000 U/mL for 15-30 minutes at 37°C.<sup>[7]</sup>
- Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.
- Staining: Wash the cells twice with Staining Buffer. Perform cell surface staining with the antibody cocktail for T-cells, B-cells, and monocytes for 30 minutes on ice. Wash the cells, then perform intracellular staining for phospho-STAT1 and phospho-STAT2 as described in step 7 of Protocol 1.
- Data Acquisition: Acquire data on a flow cytometer.

- **Data Analysis:** Gate on specific immune cell populations (T-cells, B-cells, monocytes) based on their surface marker expression. Determine the MFI of the phospho-STAT1 and phospho-STAT2 signals within each population. Calculate the percent inhibition and IC50 values for Deucravacitinib in each cell type.

## IL-12-Induced IFN- $\gamma$ Secretion Assay in Human NK Cells

This assay measures the functional consequence of TYK2 inhibition on a downstream effector function, cytokine production.

### Materials:

- Human Natural Killer (NK) cells, isolated from PBMCs
- RPMI-1640 medium supplemented with 10% FBS and IL-2 (for NK cell maintenance)
- Recombinant Human IL-12
- Deucravacitinib
- IFN- $\gamma$  ELISA kit or ELISpot kit

### Protocol:

- **NK Cell Culture:** Culture isolated human NK cells in complete RPMI-1640 medium supplemented with a low concentration of IL-2 to maintain viability and function.
- **Cell Seeding:** Seed NK cells in a 96-well flat-bottom plate at a density of  $1 \times 10^5$  cells per well.
- **Compound Incubation:** Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C.
- **Cytokine Stimulation:** Add recombinant human IL-12 to a final concentration of 10 ng/mL and incubate for 18-24 hours at 37°C.[\[12\]](#)[\[13\]](#)
- **IFN- $\gamma$  Measurement:**



- ELISA: Collect the cell culture supernatant and measure the concentration of IFN- $\gamma$  using a commercial ELISA kit according to the manufacturer's instructions.
- ELISpot: If using an ELISpot plate, follow the manufacturer's protocol for developing and counting the spots, where each spot represents an IFN- $\gamma$ -secreting cell.
- Data Analysis: For ELISA data, calculate the percent inhibition of IFN- $\gamma$  secretion for each Deucravacitinib concentration. For ELISpot data, calculate the percent reduction in the number of spot-forming cells. Determine the IC50 value for Deucravacitinib.

## Conclusion

The cell-based assays described in these application notes provide robust and reproducible methods for quantifying the potency of Deucravacitinib. By measuring the inhibition of key signaling events downstream of TYK2, these assays are invaluable tools for researchers and drug development professionals in the characterization of Deucravacitinib and other TYK2 inhibitors. The high selectivity of Deucravacitinib for TYK2, as demonstrated in these and other cellular assays, underscores its potential as a targeted therapy for a range of immune-mediated inflammatory diseases.

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